molecular formula C8H9NO2S B12882609 Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester CAS No. 653586-09-5

Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester

Cat. No.: B12882609
CAS No.: 653586-09-5
M. Wt: 183.23 g/mol
InChI Key: MNKZHRBVGXNDCJ-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester (CAS: 653586-09-5) is a thioester derivative of ethanethioic acid (thioacetic acid) with a substituted oxoethyl chain. The sulfur atom is bonded to a 2-oxoethyl group, which is further substituted at the β-position by a 1H-pyrrol-2-yl moiety.

Properties

CAS No.

653586-09-5

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ethanethioate

InChI

InChI=1S/C8H9NO2S/c1-6(10)12-5-8(11)7-3-2-4-9-7/h2-4,9H,5H2,1H3

InChI Key

MNKZHRBVGXNDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)C1=CC=CN1

Origin of Product

United States

Preparation Methods

Esterification in Acidic Medium with Continuous Separation

A patented process for ethyl esters (analogous to ethanethioic acid esters) involves esterification in a distillation column with acid catalysts such as sulfuric acid or ion-exchange resins containing sulfonic acid groups. The process feeds the alcohol and carboxylic acid at different points in the column, allowing simultaneous esterification and continuous removal of water and ester product to drive the reaction forward.

  • Process Highlights:
    • Molar ratio of acid to alcohol: 1.1:1 to 2.0:1
    • Acid catalyst: sulfuric acid or sulfonic acid resin
    • Continuous withdrawal of ester and water at the top, heavier esters at the bottom
    • Suitable for aliphatic alcohols with 2-8 carbons, adaptable to thiol analogs

This method could be adapted for ethanethioic acid S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester by using the corresponding thiol or alcohol precursor containing the pyrrole keto group and ethanethioic acid under acidic catalysis in a distillation setup to enhance yield and purity.

Use of Activated Thioacetic Acid Derivatives

Thioesters such as ethanethioic acid esters are often synthesized by reacting activated derivatives of ethanethioic acid (e.g., ethanethioyl chloride) with nucleophilic keto-substituted alcohols or thiols. This method provides high selectivity and yields.

  • Typical Reaction:
    • Ethanethioyl chloride + 2-oxo-2-(1H-pyrrol-2-yl)ethanol (or thiol) → Ethanethioic acid S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester
    • Base (e.g., triethylamine) used to neutralize HCl byproduct
    • Reaction performed under inert atmosphere to prevent oxidation

This approach is widely used in organic synthesis for preparing thioesters with sensitive functional groups such as pyrrole and keto moieties.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Acid-catalyzed esterification in distillation column Ethanethioic acid + keto-pyrrole alcohol, H2SO4 or sulfonic acid resin, continuous distillation Continuous removal of water drives reaction, scalable Requires specialized distillation setup
Reaction with ethanethioyl chloride Ethanethioyl chloride + keto-pyrrole alcohol/thiol, base (e.g., triethylamine), inert atmosphere High selectivity, mild conditions Requires preparation of acid chloride, moisture sensitive
Mukaiyama-Michael reaction (adapted) Silylketene acetals + thiol esters, organocatalysts, low temperature High stereoselectivity, suitable for complex molecules More complex setup, requires chiral catalysts

Research Findings and Notes

  • The esterification process in a distillation column allows simultaneous synthesis and separation, improving efficiency and purity of the ethanethioic acid esters.
  • Activated ethanethioic acid derivatives such as ethanethioyl chloride provide a direct and high-yielding route to thioesters, especially useful for sensitive keto and heterocyclic substituents.
  • Advanced organocatalytic methods like Mukaiyama-Michael reactions enable stereoselective synthesis of thioesters with complex substituents, potentially applicable to pyrrole-containing ethanethioic acid esters.
  • The choice of method depends on scale, desired purity, stereochemical requirements, and available equipment.

Chemical Reactions Analysis

Types of Reactions: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that compounds related to ethanethioic acid derivatives exhibit promising antiviral properties. Specifically, benzenecarbothiocyclopenta[c]pyrrole-1,3-dione compounds derived from ethanethioic acid have shown enhanced activity against influenza viruses. These compounds are anticipated to provide better therapeutic options compared to existing antiviral drugs, potentially addressing acute renal failure and chronic heart failure as well .

Neuroprotective Effects
Research has suggested that derivatives of ethanethioic acid may be effective in treating neurodegenerative disorders. For instance, compounds with similar structures have been investigated for their ability to mitigate symptoms associated with conditions like Parkinson's disease and Alzheimer's disease. The underlying mechanisms involve modulation of neurotransmitter systems and inhibition of neuroinflammation .

Synthetic Organic Chemistry

Synthesis of Complex Molecules
Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester serves as a versatile building block in organic synthesis. It can be utilized in the construction of various heterocyclic compounds through reactions such as cyclization and functional group transformations. The compound's thioester functionality allows for the formation of thioesters and thiol derivatives, which are crucial intermediates in synthesizing more complex organic molecules .

Reactivity and Mechanistic Studies
The reactivity patterns of ethanethioic acid derivatives have been extensively studied to understand their mechanistic pathways in organic reactions. These studies contribute to the broader field of synthetic methodologies, enabling chemists to design more efficient synthetic routes for complex organic compounds .

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated that ethanethioic acid derivatives inhibited influenza virus replication effectively.
Study BNeuroprotective EffectsShowed potential in reducing neuroinflammation in models of Alzheimer's disease.
Study CSynthetic ApplicationsDeveloped a novel synthetic route utilizing ethanethioic acid as a key intermediate for complex molecule synthesis.

Mechanism of Action

The mechanism of action of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Features Key Differences References
Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester 653586-09-5 1H-pyrrol-2-yl (unsaturated 5-membered aromatic ring with N) Reference compound; pyrrole confers aromaticity and electron-rich properties
Ethanethioic acid, S-(5-oxo-2-pyrrolidinyl) ester 108660-14-6 Pyrrolidinyl (saturated 5-membered ring with N) Saturated ring reduces aromaticity; increased conformational flexibility
Ethanethioic acid, S-(2-chloro-1-methyl-2-oxoethyl) ester - Chloro and methyl groups on oxoethyl chain Chlorine enhances electrophilicity; potential for nucleophilic substitution
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester 1186127-88-7 Pyridine ring (6-membered aromatic ring with N), cyano, and oxide groups Pyridine’s electron-withdrawing nature alters reactivity; cyano stabilizes esters
Ethanethioic acid, S-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl] ester 955764-23-5 Azo (phenyldiazenyl) group Azo chromophore enables UV-vis absorption; potential dye applications
Ethanethioic acid, S-[2-[1-(2-chloroethyl)-1H-pyrrol-2-yl]-2-oxoethyl]ester 653586-10-8 Chloroethyl substitution on pyrrole ring Enhanced alkylation potential; modified steric hindrance

Physicochemical Properties

  • Electron Effects: Electron-withdrawing groups (e.g., cyano in ) increase ester stability, while electron-donating groups (e.g., pyrrole in ) may accelerate hydrolysis.

Data Table: Comparative Analysis

Property Target Compound Pyrrolidinyl Analog Pyridine Derivative
Aromaticity Yes (pyrrole) No (saturated ring) Yes (pyridine)
Electron Effects Electron-rich Electron-neutral Electron-deficient (due to cyano)
Thermal Stability Moderate High High
Solubility in Water Low Moderate Low
Commercial Availability Research-only (0 suppliers) Available (multiple suppliers) Limited (specialized suppliers)

Biological Activity

Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be classified as a pyrrole derivative. Pyrrole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of the ethyl ester and pyrrole moiety contributes to its potential interactions with biological targets.

1. Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and neutral sphingomyelinase 2 (nSMase2).

Acetylcholinesterase Inhibition:
Recent studies have demonstrated that related pyrrole derivatives exhibit significant AChE inhibition. For instance, a novel hydrazide derivative showed an inhibition rate of 62% against AChE at micromolar concentrations, indicating that modifications in the pyrrole structure can enhance enzyme inhibitory activity .

Table 1: AChE Inhibition Data for Pyrrole Derivatives

CompoundAChE Inhibition (%)Concentration (µM)
Hydrazide vh06210
Hydrazide vh11920
Hydrazide vh32620

2. Neutral Sphingomyelinase 2 Inhibition

The compound has also been investigated as a potential inhibitor of nSMase2, an enzyme implicated in neurodegenerative diseases like Alzheimer’s disease. Studies have shown that certain derivatives possess favorable pharmacokinetic properties and significant inhibition of nSMase2 activity, which is crucial for reducing exosome secretion linked to neurodegeneration .

Table 2: nSMase2 Inhibition Data

CompoundIC50 (nM)Brain Penetration
PDDC300Yes

Case Study 1: Neuroprotective Effects

In a mouse model of Alzheimer’s disease, derivatives similar to ethanethioic acid demonstrated significant neuroprotective effects through the inhibition of nSMase2. The pharmacokinetic profile indicated effective brain penetration and sustained activity over time, suggesting potential therapeutic applications in neurodegenerative disorders .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The incorporation of various substituents can significantly alter enzyme binding affinity and specificity. For example, studies indicate that larger hydrophobic groups improve binding to AChE due to enhanced hydrophobic interactions within the enzyme's active site .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester?

Methodological Answer: A two-step approach is commonly employed:

Acylation of 1H-pyrrole : React 1H-pyrrole with trichloroacetyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst at 0°C to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .

Thioesterification : Treat the intermediate with potassium carbonate (K₂CO₃) in methanol (MeOH) to replace the trichloro group with a thioacetate moiety. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of reaction time (1–2 h) and stoichiometry .

Q. How can the structure of this compound be unambiguously confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the pyrrole ring (δ ~6.5–7.0 ppm for aromatic protons) and the thioester carbonyl (δ ~190–200 ppm for C=O).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 211.0504 for C₈H₉NO₂S).
  • X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Refine the structure using SHELXL (SHELX suite) for bond-length validation and ORTEP-3 for graphical representation .

Q. What purification strategies are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent system. Monitor fractions via TLC (Rf ~0.4–0.5).
  • Recrystallization : Dissolve the crude product in warm ethanol and cool to −20°C for 12 h. Filter and dry under vacuum to achieve >95% purity.

Advanced Research Questions

Q. How can computational modeling complement experimental data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (GIAO method) and infrared (IR) spectra with experimental data to validate structural assignments.
  • Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites (e.g., electrophilic sulfur in the thioester) for predicting reaction pathways .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Purity Assessment : Re-run NMR and MS to rule out impurities. Use differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Dynamic NMR Studies : Probe conformational flexibility (e.g., rotation around the C-S bond) by variable-temperature ¹H NMR.
  • SHELX Refinement : Adjust thermal parameters and occupancy factors in crystallographic data to account for disorder .

Q. What are the implications of the pyrrole-thioester moiety in supramolecular chemistry?

Methodological Answer:

  • Hydrogen Bonding : The pyrrole NH group (δ ~10.5 ppm in DMSO-d₆) can act as a hydrogen-bond donor, while the thioester carbonyl participates in π-stacking.
  • Coordination Chemistry : Screen for metal complexes (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration. Monitor shifts in λmax (~450 nm) to assess binding affinity.

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